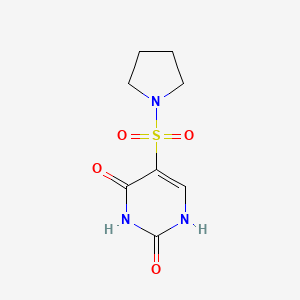![molecular formula C20H20N4O6 B11293235 3-(3,4-dimethoxyphenyl)-3-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}propanoic acid](/img/structure/B11293235.png)
3-(3,4-dimethoxyphenyl)-3-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-3-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}propanoic acid is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-3-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}propanoic acid typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 4-oxo-1,2,3-benzotriazine. The key steps in the synthesis may include:
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with 4-oxo-1,2,3-benzotriazine to form the benzotriazine ring system.
Acetylation: The final step involves the acetylation of the benzotriazine derivative to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-3-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzotriazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzotriazine ring or the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, benzotriazine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar biological activities.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Benzotriazine derivatives have shown promise in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}propanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzotriazine ring system can interact with biological macromolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-3-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}propanoic acid
- 3-(3,4-dimethoxyphenyl)-3-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}butanoic acid
- 3-(3,4-dimethoxyphenyl)-3-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}pentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the benzotriazine ring and the dimethoxyphenyl group. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H20N4O6 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H20N4O6/c1-29-16-8-7-12(9-17(16)30-2)15(10-19(26)27)21-18(25)11-24-20(28)13-5-3-4-6-14(13)22-23-24/h3-9,15H,10-11H2,1-2H3,(H,21,25)(H,26,27) |
InChI Key |
URKRWYDBNGQTJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11293155.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B11293171.png)
![3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B11293174.png)
![N-(3,4-dimethylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11293178.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B11293180.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B11293185.png)
![2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B11293198.png)
![N-(3,4-dimethoxyphenyl)-5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11293201.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide](/img/structure/B11293207.png)
![2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11293208.png)
![3,6-bis(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11293229.png)
![2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11293244.png)

